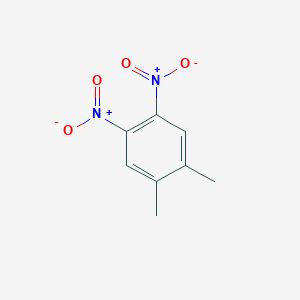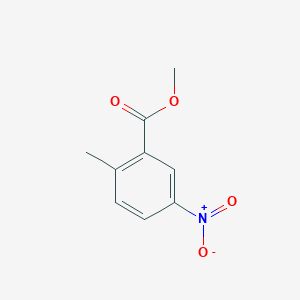
n-Methyl-3-nitroaniline
Übersicht
Beschreibung
N-Methyl-3-nitroaniline is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as 3-nitro-n-methylaniline, n-methyl-m-nitroaniline, benzenamine, n-methyl-3-nitro, n-methyl-3-nitro-aniline, and others . It is used in the scientific and industrial fields for various purposes .
Synthesis Analysis
The synthesis of n-Methyl-3-nitroaniline can be achieved through various methods. One common method is the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the reaction of an alkyl halide with nitrite ions .Molecular Structure Analysis
The molecular structure of n-Methyl-3-nitroaniline consists of a benzene ring with a nitro group (NO2) and a methylamino group (NHCH3) attached to it . The molecule has a molar refractivity of 42.4±0.3 cm³ and a polarizability of 16.8±0.5 x 10^-24 cm³ .Chemical Reactions Analysis
N-Methyl-3-nitroaniline can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also be involved in reactions with nitrobenzene and Grignard reagents .Physical And Chemical Properties Analysis
N-Methyl-3-nitroaniline is a solid substance with a density of 1.3±0.1 g/cm³ . It has a boiling point of 274.7±23.0 °C at 760 mmHg and a flash point of 119.9±22.6 °C . The compound has a molar volume of 120.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
n-Methyl-3-nitroaniline: Scientific Research Applications
Nonlinear Optical (NLO) Properties: n-Methyl-3-nitroaniline exhibits significant second-order non-centrosymmetric nonlinear optical properties, making it a valuable material for NLO applications. Its ability to facilitate intra-molecular charge transfer and high transmittance is particularly beneficial for the manufacture of NLO devices .
Optoelectronic Devices: Due to its favorable electrical susceptibility and ability to be polarized under intense incident light, n-Methyl-3-nitroaniline is incorporated into optoelectronic devices. The material’s synthesis and crystallographic properties are tailored to enhance its performance in these applications .
Wirkmechanismus
Target of Action
n-Methyl-3-nitroaniline is primarily used as a stabilizer for nitrate ester-based energetic materials . The compound’s primary targets are the nitrate esters, which are unstable at ambient conditions .
Mode of Action
The compound interacts with its targets by slowing down the decomposition reactions that can occur in nitrate esters . This behavior accelerates the homolysis process of nitrate esters, leading to an increase in free radicals concentration and secondary reactions .
Biochemical Pathways
It has been reported that the compound can undergo aerobic degradation by certain soil microorganisms . The degradation process involves several steps, including N-demethylation, monooxygenation, and oxidative deamination .
Pharmacokinetics
It is known that the compound has a molecular weight of 15215 g/mol , which may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The primary result of n-Methyl-3-nitroaniline’s action is the stabilization of nitrate ester-based energetic materials, thereby inhibiting and slowing down their decomposition reactions . This leads to an increase in the thermal stability of these materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of n-Methyl-3-nitroaniline. For instance, adequate ventilation is necessary when handling the compound to avoid dust formation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRCCUOUJJGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277205 | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-3-nitroaniline | |
CAS RN |
619-26-1 | |
| Record name | 619-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the molecular structure of N-Methyl-3-nitroaniline interesting for studying non-linear optical properties?
A1: N-Methyl-3-nitroaniline belongs to the nitroaniline family, characterized by the presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents linked via a conjugated π-electronic system []. This push-pull electronic configuration leads to significant intramolecular charge transfer, resulting in a large molecular second-order hyperpolarizability. This property is crucial for non-linear optical phenomena like second-harmonic generation, making these compounds attractive for optoelectronic applications [].
Q2: How can we theoretically model and analyze the electron density distribution in N-Methyl-3-nitroaniline?
A2: The Multipolar Atom Model (MAM) and Independent Atom Model (IAM) are two theoretical approaches used to study electron density distribution in molecules like N-Methyl-3-nitroaniline []. These methods employ experimentally determined or theoretically calculated electron density parameters, often derived from high-resolution X-ray diffraction data. By refining these models, researchers can gain detailed insights into the electronic structure, charge transfer characteristics, and ultimately, the relationship between the molecular structure and its non-linear optical properties [].
Q3: Has N-Methyl-3-nitroaniline been explored for applications beyond non-linear optics?
A3: Yes, N-Methyl-3-nitroaniline has been utilized as a key building block in the synthesis of more complex molecules. For instance, it serves as a starting material in the multi-step synthesis of N-(3-Azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label designed to target the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor []. This highlights the versatility of N-Methyl-3-nitroaniline as a synthetic intermediate in medicinal chemistry research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)